6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound featuring a quinoxaline core substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of 4-ethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.
Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Quinoxaline Formation: The final step involves the condensation of the sulfonylated pyrazole with an o-phenylenediamine derivative under acidic conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrazole moieties.
Reduction: Reduction reactions may target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinoxaline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under varying conditions, often in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Products may include quinoxaline N-oxides or sulfoxides.
Reduction: Reduced derivatives of the quinoxaline ring.
Substitution: Various substituted quinoxaline and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting their activity and thereby modulating various biological pathways. This can lead to effects such as reduced inflammation, inhibited cancer cell growth, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline: Similar structure with a methoxy group instead of an ethoxy group.
6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzoxazole: Similar structure with a benzoxazole core instead of quinoxaline.
6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline: Similar structure with a quinoline core instead of quinoxaline.
Uniqueness
The uniqueness of 6-(3-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[5-(4-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-27-16-7-4-14(5-8-16)18-13-20(24(23-18)28(2,25)26)15-6-9-17-19(12-15)22-11-10-21-17/h4-12,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMWZOSKVPOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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